molecular formula C20H22N2O4 B11018884 2-(5-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

2-(5-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

Cat. No.: B11018884
M. Wt: 354.4 g/mol
InChI Key: ZTMXUDMOAHRCMH-UHFFFAOYSA-N
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Description

2-(5-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole core is then methoxylated using methanol and a suitable catalyst.

    Acetamide Formation: The methoxylated indole is reacted with chloroacetyl chloride to form the acetamide derivative.

    Ether Formation: The final step involves the reaction of the acetamide derivative with 2-(2-methoxyphenoxy)ethylamine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(5-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and acetamide groups, along with the indole core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

2-(5-methoxyindol-1-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide

InChI

InChI=1S/C20H22N2O4/c1-24-16-7-8-17-15(13-16)9-11-22(17)14-20(23)21-10-12-26-19-6-4-3-5-18(19)25-2/h3-9,11,13H,10,12,14H2,1-2H3,(H,21,23)

InChI Key

ZTMXUDMOAHRCMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCOC3=CC=CC=C3OC

Origin of Product

United States

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